2-Methylbenzenethiol chemical properties and structure
2-Methylbenzenethiol chemical properties and structure
An In-depth Technical Guide to 2-Methylbenzenethiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbenzenethiol, also known as o-thiocresol or 2-methylthiophenol, is an organosulfur compound with significant applications in various fields, including proteomics research and as a flavoring agent.[1][2] Its distinct chemical properties, stemming from the presence of a thiol group and a methyl-substituted benzene (B151609) ring, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties, structural information, and key analytical and synthetic methodologies related to 2-Methylbenzenethiol.
Chemical Structure and Identification
2-Methylbenzenethiol is an aromatic thiol where a thiol group (-SH) and a methyl group (-CH₃) are attached to a benzene ring at positions 1 and 2, respectively.
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// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,-2.0!"]; C4 [label="C", pos="0.81,-2.0!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; S1 [label="S", pos="2.5,0!"]; H_S [label="H", pos="3.2,0.75!"]; C_Me [label="C", pos="-2.5,-1.5!"]; H1_Me [label="H", pos="-3.2,-0.75!"]; H2_Me [label="H", pos="-2.5,-2.5!"]; H3_Me [label="H", pos="-1.8,-1.5!"]; H1 [label="H", pos="0,2.5!"]; H3 [label="H", pos="-1.3,-3.0!"]; H4 [label="H", pos="1.3,-3.0!"]; H5 [label="H", pos="2.2,-1.25!"];
// Define edges for bonds C1 -- C6 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- S1 [label=""]; S1 -- H_S [label=""]; C2 -- C_Me [label=""]; C_Me -- H1_Me [label=""]; C_Me -- H2_Me [label=""]; C_Me -- H3_Me [label=""]; C1 -- H1 [label=""]; C3 -- H3 [label=""]; C4 -- H4 [label=""]; C5 -- H5 [label=""];
// Benzene ring double bonds C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5]; } /**
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Chemical structure of 2-Methylbenzenethiol. */
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-methylbenzenethiol[3] |
| Synonyms | o-Thiocresol, 2-Methylthiophenol, o-Toluenethiol[1][3] |
| CAS Number | 137-06-4[1][3] |
| Molecular Formula | C₇H₈S[1][3] |
| Molecular Weight | 124.20 g/mol [1] |
| InChI | InChI=1S/C7H8S/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3[3][4] |
| InChIKey | LXUNZSDDXMPKLP-UHFFFAOYSA-N[3][4] |
| SMILES | Cc1ccccc1S |
| EC Number | 205-276-8 |
| PubChem CID | 8712[3] |
Physicochemical Properties
2-Methylbenzenethiol is a clear, colorless to pale yellow liquid with a characteristic disagreeable, meaty, and sulfurous odor.[5] It is insoluble in water but soluble in organic solvents like alcohol and ether.[3]
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Clear colorless to pale yellow liquid | [5][6] |
| Odor | Disagreeable, meaty, sulfurous, onion-like | [5][7] |
| Melting Point | 10-12 °C | [5][8] |
| Boiling Point | 195 °C | [5][8] |
| Density | 1.054 g/mL at 25 °C | [5][8] |
| Refractive Index (n20/D) | 1.578 | [5][8] |
| Flash Point | 63 °C (145.4 °F) | [3] |
| pKa | 6.64 at 25 °C | [3][5] |
| Water Solubility | Insoluble | [3][5] |
| LogP | 2.98 | [5] |
Experimental Protocols
Synthesis
The synthesis of aryl thiols like 2-Methylbenzenethiol can be achieved through several established methods. Below are generalized protocols for two common approaches.
Method 1: From Diazonium Salts
This classic method involves the diazotization of the corresponding aniline (B41778) (o-toluidine) followed by reaction with a sulfur-containing nucleophile.
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General workflow for synthesis from diazonium salt. */
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Diazotization of o-Toluidine : o-Toluidine is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the o-tolyl diazonium chloride.
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Xanthate Formation : The cold diazonium salt solution is then slowly added to a solution of potassium ethyl xanthate. This reaction forms an intermediate, o-tolyl ethyl xanthate.
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Hydrolysis : The crude o-tolyl ethyl xanthate is hydrolyzed, typically by heating with a strong base like potassium hydroxide (B78521) in an alcoholic solvent. This step cleaves the xanthate ester to yield the thiolate salt.
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Work-up and Purification : The reaction mixture is cooled, and the thiolate is protonated by acidification with a mineral acid. The resulting crude 2-Methylbenzenethiol is then purified, commonly by steam distillation or vacuum distillation.
Method 2: Thiophenol Synthesis from Phenols (via Thiocarbamate Rearrangement)
This method provides an alternative route starting from the corresponding phenol (B47542) (o-cresol).
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O-Aryl Thiocarbamate Formation : o-Cresol is reacted with an N,N-dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) in the presence of a base to form the O-aryl thiocarbamate.
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Thermal Rearrangement (Newman-Kwart Rearrangement) : The O-aryl thiocarbamate is heated to a high temperature (typically >250 °C), causing it to rearrange to the more thermodynamically stable S-aryl thiocarbamate.
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Hydrolysis : The S-aryl thiocarbamate is then hydrolyzed with a strong base (e.g., KOH or LiAlH₄) to yield 2-Methylbenzenethiol after acidic work-up.
Analytical Characterization
The identity and purity of 2-Methylbenzenethiol are typically confirmed using a combination of spectroscopic and chromatographic methods.
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Logical workflow for analytical characterization. */
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Gas Chromatography-Mass Spectrometry (GC-MS) : GC is used to separate the compound from any impurities, and its retention time is characteristic. The coupled mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak for 2-Methylbenzenethiol would be at m/z = 124. Common fragments would arise from the loss of a hydrogen atom (m/z = 123) or the cleavage of the C-S bond.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 2-Methylbenzenethiol, one would expect to see a singlet for the methyl protons (CH₃), a singlet for the thiol proton (SH), and a complex multiplet pattern for the four aromatic protons on the benzene ring.
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¹³C NMR : The carbon NMR spectrum shows distinct signals for each unique carbon atom. One would expect to see signals for the methyl carbon, the four different aromatic carbons, and the carbon atom bonded to the sulfur.
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 2-Methylbenzenethiol include the S-H stretching vibration (typically a weak band around 2550 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹).[9]
Safety and Handling
2-Methylbenzenethiol is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation and serious eye irritation.[10] It may also cause respiratory irritation.[10]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT SE 3 | H335: May cause respiratory irritation |
Precautionary Measures:
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Handling : Use only outdoors or in a well-ventilated area. Avoid breathing vapors or mist. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
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Storage : Store in a well-ventilated place. Keep the container tightly closed.
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First Aid :
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If on skin : Wash with plenty of soap and water.
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If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Applications
2-Methylbenzenethiol serves as a useful reagent in several areas:
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Proteomics Research : It is utilized as a thiol compound in proteomics studies.[1][2]
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Organic Synthesis : It acts as a precursor and building block for more complex molecules. It is used as a reagent for molecular modeling and in the preparation of 4-hydroxy-5,6-dihydropyrones, which have been investigated as potential inhibitors of HIV protease.[7]
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Flavor and Fragrance : Due to its strong, meaty, and sulfurous odor, it is used in trace amounts as a flavoring agent in the food industry.[3][5] It has been reported to be found in coffee.[5]
Conclusion
2-Methylbenzenethiol is a well-characterized aromatic thiol with a range of applications. Its synthesis and analysis rely on standard organic chemistry techniques. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe use in research and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]
- 3. 2-Thiocresol | C7H8S | CID 8712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylbenzenethiol(137-06-4) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methylbenzenethiol(137-06-4) IR2 spectrum [chemicalbook.com]
- 7. 2-Methylbenzenethiol | 137-06-4 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzenethiol, 2-methyl- [webbook.nist.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
